molecular formula C12H19N3O2 B2637346 2-(Butylamino)-4-propylpyrimidine-5-carboxylic acid CAS No. 1340832-59-8

2-(Butylamino)-4-propylpyrimidine-5-carboxylic acid

Cat. No.: B2637346
CAS No.: 1340832-59-8
M. Wt: 237.303
InChI Key: IYXOQSUYTDZGMG-UHFFFAOYSA-N
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Description

2-(Butylamino)-4-propylpyrimidine-5-carboxylic acid is a heterocyclic organic compound It features a pyrimidine ring substituted with a butylamino group at the 2-position, a propyl group at the 4-position, and a carboxylic acid group at the 5-position

Scientific Research Applications

2-(Butylamino)-4-propylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. For example, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4-propylpyrimidine-5-carboxylic acid typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor such as a β-diketone, the pyrimidine ring can be formed through a cyclization reaction with guanidine.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group at the 5-position can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-4-propylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino and alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives and carboxylates.

    Reduction: Alcohols, aldehydes, and amines.

    Substitution: Various substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)-4-methylpyrimidine-5-carboxylic acid
  • 2-(Butylamino)-4-ethylpyrimidine-5-carboxylic acid
  • 2-(Butylamino)-4-isopropylpyrimidine-5-carboxylic acid

Uniqueness

2-(Butylamino)-4-propylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butylamino group and the propyl group at specific positions on the pyrimidine ring can result in distinct interactions with biological targets and unique physicochemical properties compared to its analogs.

Properties

IUPAC Name

2-(butylamino)-4-propylpyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-3-5-7-13-12-14-8-9(11(16)17)10(15-12)6-4-2/h8H,3-7H2,1-2H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXOQSUYTDZGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=C(C(=N1)CCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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